

An In-depth Technical Guide to 3,6-Dimethoxy-2-nitrobenzaldehyde

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name:	3,6-Dimethoxy-2-nitrobenzaldehyde
Cat. No.:	B174978

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of **3,6-Dimethoxy-2-nitrobenzaldehyde**, a valuable chemical intermediate. This document details its chemical identity, including its CAS number and IUPAC name, and summarizes its key physicochemical properties. A detailed, reproducible experimental protocol for its synthesis is provided. While specific spectral data for this compound is not widely available in public databases, this guide presents information on related compounds to offer insights into expected analytical characterizations. Furthermore, the potential applications of nitrobenzaldehyde derivatives in drug discovery and development are discussed, highlighting the significance of this class of compounds.

Chemical Identity and Properties

CAS Number: 1206-55-9[\[1\]](#)

IUPAC Name: **3,6-dimethoxy-2-nitrobenzaldehyde**[\[1\]](#)

Physicochemical Properties

A summary of the key computed and experimental physicochemical properties of **3,6-Dimethoxy-2-nitrobenzaldehyde** is presented in Table 1. This data is essential for

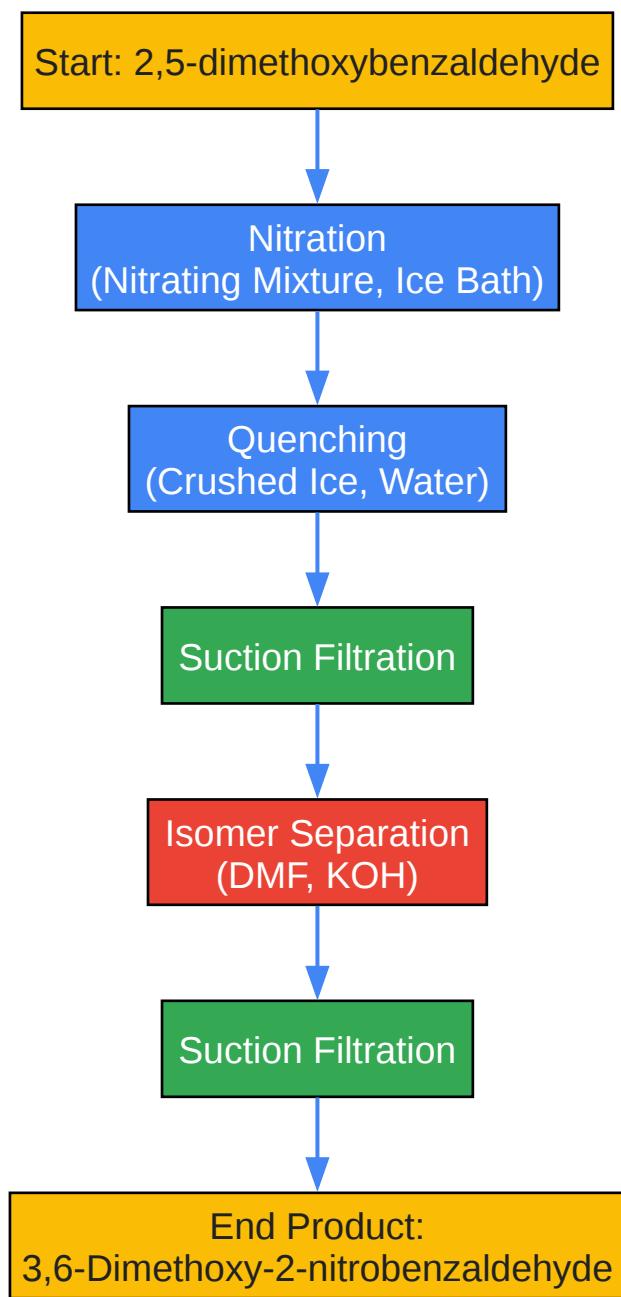
understanding the compound's behavior in various experimental settings.

Property	Value	Source
Molecular Formula	C ₉ H ₉ NO ₅	[1]
Molecular Weight	211.17 g/mol	[1]
Appearance	Yellow solid (expected)	General knowledge
Melting Point	Not available	
Boiling Point	Not available	
Solubility	Soluble in organic solvents like DMF	[2]

Synthesis of 3,6-Dimethoxy-2-nitrobenzaldehyde

A facile and efficient method for the preparation of **3,6-Dimethoxy-2-nitrobenzaldehyde** has been reported, starting from 2,5-dimethoxybenzaldehyde. This protocol offers a good yield without the need for extensive purification techniques like chromatography or recrystallization. [\[2\]](#)

Experimental Protocol: Synthesis from 2,5-dimethoxybenzaldehyde


Materials:

- 2,5-dimethoxybenzaldehyde
- Nitrating mixture (e.g., fuming nitric acid in sulfuric acid)
- Dimethylformamide (DMF)
- Potassium hydroxide (KOH)
- Crushed ice
- Water

Procedure:

- Nitration: Dissolve 2,5-dimethoxybenzaldehyde in a suitable solvent and cool the mixture in an ice bath.
- Slowly add the nitrating mixture to the cooled solution while maintaining the temperature.
- After the addition is complete, stir the reaction mixture in the ice bath for 30 minutes.
- Quenching: Add crushed ice to the reaction mixture and continue stirring at room temperature for 20 minutes.
- Dilute the mixture with water to precipitate the product.
- Isolation: Collect the bright yellow solid by suction filtration and wash it with water.
- Purification (Isomer Separation):
 - Dissolve the damp solid in DMF.
 - Add powdered KOH and stir the mixture for 10 minutes.
 - Dilute with water and stir for an additional 5 minutes to precipitate the purified **3,6-Dimethoxy-2-nitrobenzaldehyde**.
 - Isolate the final product by suction filtration.

Logical Workflow for Synthesis

[Click to download full resolution via product page](#)

Caption: Synthetic workflow for **3,6-Dimethoxy-2-nitrobenzaldehyde**.

Spectroscopic Characterization (Predicted)

While specific experimental spectra for **3,6-Dimethoxy-2-nitrobenzaldehyde** are not readily available, the expected spectral characteristics can be inferred from data on closely related compounds such as other nitrobenzaldehyde derivatives.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ^1H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehyde proton (downfield, ~ 10 ppm), aromatic protons, and methoxy group protons ($\sim 3.8\text{-}4.0$ ppm). The substitution pattern on the aromatic ring will influence the multiplicity and coupling constants of the aromatic protons.
- ^{13}C NMR: The carbon NMR spectrum will feature a signal for the carbonyl carbon of the aldehyde group at a low field (~ 190 ppm). Signals for the aromatic carbons and the methoxy carbons will also be present, with their chemical shifts influenced by the electron-withdrawing nitro group and electron-donating methoxy groups.

Infrared (IR) Spectroscopy

The IR spectrum is expected to exhibit characteristic absorption bands for the key functional groups:

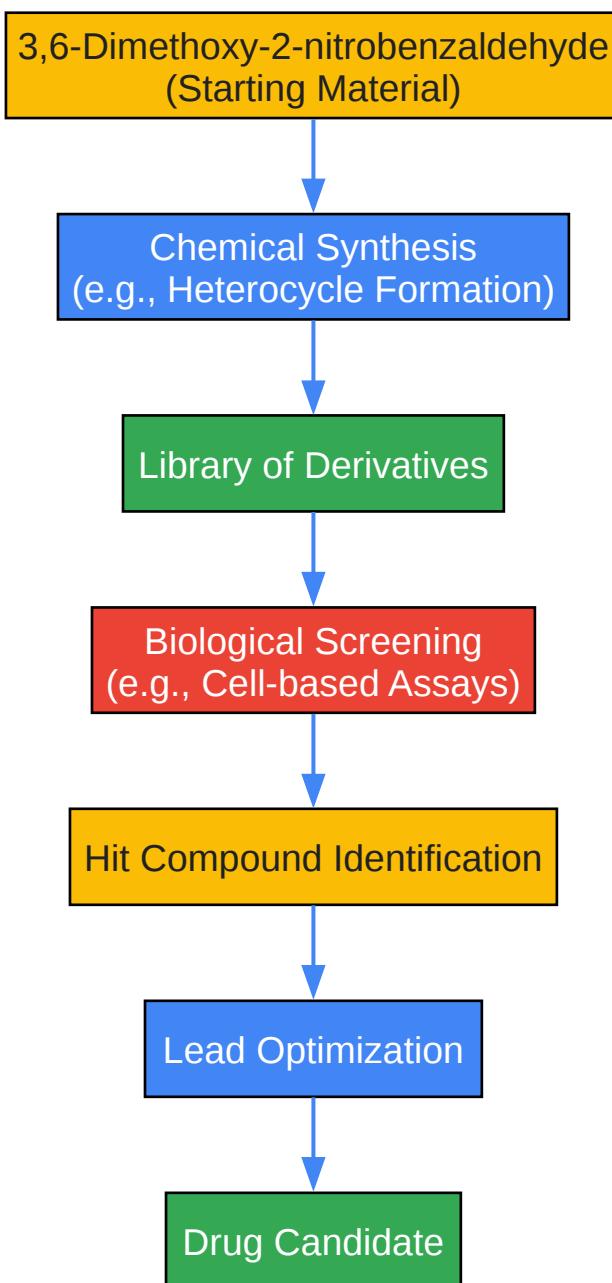
- C=O stretch (aldehyde): A strong absorption band around 1700 cm^{-1} .
- N-O stretch (nitro group): Two strong absorption bands, typically around $1550\text{-}1475\text{ cm}^{-1}$ (asymmetric) and $1365\text{-}1290\text{ cm}^{-1}$ (symmetric).
- C-O stretch (methoxy groups): Strong absorptions in the fingerprint region.
- Aromatic C-H and C=C stretches: As expected for a substituted benzene ring.

Mass Spectrometry (MS)

The mass spectrum, likely obtained via electron ionization (EI), should show a molecular ion peak (M^+) corresponding to the molecular weight of the compound (211.17 g/mol). Common fragmentation patterns for nitroaromatic aldehydes would be expected, including the loss of the nitro group (NO_2) and the aldehyde group (CHO).

Role in Drug Discovery and Development

Nitrobenzaldehyde derivatives are important precursors in the synthesis of a wide range of biologically active molecules and pharmaceuticals.[\[3\]](#)[\[4\]](#)[\[5\]](#)


Precursor for Bioactive Heterocycles

Aromatic aldehydes, including nitro-substituted benzaldehydes, are key building blocks in the synthesis of various heterocyclic compounds with demonstrated pharmacological activities. These include, but are not limited to, dihydropyridines (calcium channel blockers), quinazolines, and other nitrogen-containing heterocycles.^[4] The presence of the nitro and methoxy groups on the benzaldehyde ring can significantly influence the electronic properties and reactivity of the molecule, allowing for diverse synthetic transformations.

Potential Signaling Pathway Involvement

While no specific signaling pathways have been directly associated with **3,6-Dimethoxy-2-nitrobenzaldehyde**, related nitroaromatic compounds have been shown to interact with various biological targets. For instance, some nitro compounds are investigated for their role in modulating cellular signaling pathways related to cancer and infectious diseases. The electron-withdrawing nature of the nitro group can be crucial for interactions with biological macromolecules. Further research is needed to explore the specific biological activities and potential signaling pathway modulation by **3,6-Dimethoxy-2-nitrobenzaldehyde** and its derivatives.

Logical Relationship in Drug Discovery

[Click to download full resolution via product page](#)

Caption: Role of **3,6-Dimethoxy-2-nitrobenzaldehyde** in a drug discovery workflow.

Conclusion

3,6-Dimethoxy-2-nitrobenzaldehyde is a synthetically accessible aromatic aldehyde with potential as a versatile intermediate in organic synthesis, particularly in the field of medicinal chemistry. This technical guide has provided essential information regarding its chemical

identity, properties, and a detailed synthetic protocol. While a comprehensive experimental characterization is not yet publicly documented, the provided information on related compounds serves as a valuable reference for researchers. The established importance of nitrobenzaldehydes in the synthesis of bioactive compounds underscores the potential of **3,6-Dimethoxy-2-nitrobenzaldehyde** as a valuable building block for the development of novel therapeutic agents. Further investigation into its reactivity and the biological activity of its derivatives is warranted.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3,6-Dimethoxy-2-nitrobenzaldehyde | C9H9NO5 | CID 267935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. nbinfo.com [nbinfo.com]
- 4. 3-Nitrobenzaldehyde - Wikipedia [en.wikipedia.org]
- 5. sarchemlabs.com [sarchemlabs.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to 3,6-Dimethoxy-2-nitrobenzaldehyde]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b174978#3-6-dimethoxy-2-nitrobenzaldehyde-cas-number-and-iupac-name]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com